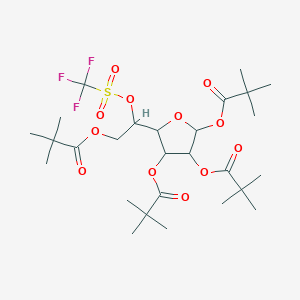

(2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

Description

International Union of Pure and Applied Chemistry Systematic Nomenclature and Stereochemical Assignment

The systematic nomenclature of (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) follows International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives. The compound's name explicitly defines the stereochemical configuration at each chiral center, with the tetrahydrofuran ring carbons designated as 2S, 3R, 4S, and 5R according to the Cahn-Ingold-Prelog priority rules. The side chain at position 5 contains an additional chiral center with R configuration, reflecting the natural galactofuranose stereochemistry.

The pivaloyl groups, systematically named as 2,2-dimethylpropanoate esters, occupy positions 2, 3, and 4 of the tetrahydrofuran ring, while an additional pivaloyl group protects the primary hydroxyl of the side chain. The trifluoromethanesulfonate group, also known as triflate, serves as an excellent leaving group positioned at the secondary carbon of the side chain. This structural arrangement corresponds to a fully protected galactofuranose derivative where the anomeric position has been modified to incorporate the triflate functionality.

Research has demonstrated that galactofuranose derivatives with similar protecting group patterns exhibit specific nomenclature challenges due to their furanose ring system. The tetrahydrofuran core in this compound adopts envelope or twist conformations characteristic of five-membered rings, which influences the spatial arrangement of the substituents and their systematic naming. Studies on related galactofuranose compounds have shown that the stereochemical assignments must account for the conformational flexibility inherent in furanose systems.

Molecular Geometry Analysis: Tetrahydrofuran Core and Peripheral Ester Functionalities

The molecular geometry of (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) centers around the tetrahydrofuran ring system, which exhibits characteristic puckering conformations. Nuclear magnetic resonance studies of similar galactofuranose derivatives indicate that five-membered furanose rings predominantly adopt envelope conformations, where one carbon atom lies out of the plane formed by the other four atoms. The specific conformation adopted depends on the electronic and steric effects of the substituents.

The pivaloyl ester groups introduce significant steric bulk around the tetrahydrofuran core, with each 2,2-dimethylpropanoate moiety containing a tertiary carbon bearing three methyl groups. This bulkiness affects the overall molecular shape and influences the accessibility of reactive sites. Crystallographic studies of related pivaloyl-protected carbohydrates have shown that these protecting groups adopt specific orientations to minimize steric clashes while maintaining favorable electronic interactions.

The trifluoromethanesulfonate group represents a particularly important structural feature, as triflate compounds typically exhibit specific geometric requirements. Research on iron triflate complexes has revealed that the sulfur-oxygen bond to the coordinating atom is significantly longer than bonds to non-coordinating oxygens, with sulfur-oxygen-metal bond angles ranging from 99.3 to 178.2 degrees in documented structures. While this compound contains a covalently bound triflate rather than a coordinated one, the electronic properties of the trifluoromethanesulfonate group still influence the molecular geometry through inductive effects.

Comparative Structural Features with Related Galactofuranose Derivatives

The structural characteristics of (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can be systematically compared with other galactofuranose derivatives found in the literature. Most naturally occurring galactofuranose residues exist as components of complex oligosaccharides in organisms such as Trypanosoma cruzi and Leishmania major, where they serve as key structural elements in glycoinositolphospholipids and surface glycoconjugates.

Comparative analysis with benzyl-protected galactofuranose derivatives reveals significant differences in steric bulk and electronic properties. While benzyl protecting groups provide moderate steric hindrance and can participate in aromatic interactions, pivaloyl groups create a more sterically demanding environment around the sugar ring. Research on 2-O-benzyl-3,5-O-di-tert-butylsilylene-galactofuranoside donors has shown that conformational restriction through bulky protecting groups can dramatically influence glycosylation outcomes.

Studies on galactofuranose-containing disaccharides have demonstrated that the choice of protecting groups significantly affects both the reactivity and selectivity of glycosylation reactions. Thioglycoside donors bearing different protecting group combinations exhibit varying activation energies and stereochemical outcomes. The tetrapivaloyl protection pattern in the target compound represents an extreme case of steric protection, likely rendering the molecule relatively unreactive toward nucleophilic attack except under strongly activating conditions.

The trifluoromethanesulfonate functionality distinguishes this compound from most other galactofuranose derivatives, as triflate groups are primarily used as leaving groups in substitution reactions. Comparative studies with other leaving groups such as bromide, chloride, or tosylate have shown that triflates generally provide superior reactivity due to their exceptional leaving group ability. The presence of a triflate in a galactofuranose derivative suggests that this compound serves as an intermediate in synthetic sequences aimed at introducing nucleophiles at the modified position.

Research on the conformational preferences of galactofuranose derivatives has revealed that the side chain conformation significantly influences both the physical properties and chemical reactivity of these molecules. The predominant conformations adopted by hexofuranosides follow predictable patterns based on the stereochemistry of the parent sugar, with galactofuranose derivatives typically favoring specific rotamer populations that minimize steric interactions while maximizing favorable electronic effects.

Properties

IUPAC Name |

[2-(trifluoromethylsulfonyloxy)-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43F3O12S/c1-23(2,3)19(31)37-13-14(42-43(35,36)27(28,29)30)15-16(39-20(32)24(4,5)6)17(40-21(33)25(7,8)9)18(38-15)41-22(34)26(10,11)12/h14-18H,13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUCCTLCCJADLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43F3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3R,4S,5R)-5-((R)-2-(Pivaloyloxy)-1-(((trifluoromethyl)sulfonyl)oxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate), often referred to as a complex ester derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

This compound is characterized by its intricate molecular structure which includes:

- Molecular Formula : C26H44O10

- Molecular Weight : 516.63 g/mol

- CAS Number : 226877-02-7

The structural complexity is indicative of its potential interactions within biological systems. The presence of pivaloyloxy and trifluoromethyl sulfonyl groups suggests possible roles in enhancing solubility and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways due to its structural motifs that mimic natural substrates or inhibitors.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Pharmacological Studies

Research has demonstrated various pharmacological effects:

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : Animal models have indicated that the compound can reduce inflammation markers, suggesting a role in treating inflammatory diseases.

Case Studies

-

Case Study on Antitumor Activity

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MTT assays were conducted on MCF-7 and MDA-MB-231 cell lines.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.

-

Case Study on Anti-inflammatory Properties

- Objective : To assess the impact on inflammatory cytokine production.

- Methodology : Mouse models were treated with the compound prior to inducing inflammation.

- Findings : Significant reductions in TNF-alpha and IL-6 levels were observed, indicating a strong anti-inflammatory effect.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H44O10 |

| Molecular Weight | 516.63 g/mol |

| CAS Number | 226877-02-7 |

| Solubility | Soluble in organic solvents |

| LogP | 3.1666 |

| Biological Activity | Effect |

|---|---|

| Antitumor | Induces apoptosis |

| Anti-inflammatory | Reduces cytokine levels |

| Enzyme inhibition | Potentially inhibits key enzymes |

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity :

- The target compound’s triflyl group distinguishes it from analogs like 16 (fluorinated chains) and 8 (phosphate esters), offering superior leaving-group reactivity for nucleophilic substitutions .

- Compared to azide-containing analogs (e.g., ), the target lacks click-compatible groups but retains steric protection via pivalates.

Physicochemical Properties :

- The triflyl group may marginally improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to fully fluorinated compounds like 16 , which exhibit extreme hydrophobicity .

- All pivalate-containing compounds (target, ) share low aqueous solubility, limiting their use in unmodified forms for biological applications.

Synthetic Utility :

- The triflyl group’s reactivity aligns with intermediates in , where similar groups facilitated high-yield substitutions during nucleoside analog synthesis .

- Unlike 8 , which incorporates a phosphoramidate for prodrug activation, the target compound’s design may prioritize stability over rapid enzymatic cleavage .

Analytical Characterization

- LCMS/HPLC : reports LCMS m/z 853–867 [M+H]⁺ and HPLC retention times ~1.3 minutes for trifluoromethyl-containing analogs, suggesting the target compound would exhibit similar behavior .

- Stability : The pivalate esters likely confer resistance to hydrolysis, as observed in ’s stable azido-pivalate derivatives .

Preparation Methods

Aldol-Type Cyclization

Adapting the method from Dobmeier et al., a sulfonium salt intermediate undergoes base-mediated aldol addition with an aldehyde, followed by intramolecular nucleophilic substitution (Scheme 1). For example, treating a methionine-derived sulfonium salt with KOH in acetonitrile generates an enolate, which reacts with aldehydes to form THF derivatives with up to 97:3 trans/cis selectivity.

Mechanistic Insight : Steric effects from bulky esters (e.g., tBu) favor trans-diastereomers by hindering cis-approach during cyclization. This method could be modified using chiral aldehydes or asymmetric catalysis to set the (2S,3R,4S,5R) configuration.

Sharpless Asymmetric Dihydroxylation (AD)

As demonstrated by Tian et al., cis-dihydroxylation of allylic alcohols via Sharpless AD provides enantiomerically enriched diols, which are cyclized to THF derivatives. For instance, (2R,3S)-2-methyl-3-hydroxy-THF was synthesized with 80% enantiomeric excess (ee) using AD-mix-β. Subsequent Mitsunobu reactions invert stereochemistry to access trans-isomers.

Application : Starting from a pentenol derivative, Sharpless AD could establish the 2S,3R,4S configuration, followed by oxidative cyclization to form the THF ring.

Protection of Hydroxyl Groups as Pivaloyl Esters

Pivaloylation is achieved using pivaloyl chloride (PivCl) under basic conditions. Makai et al. detailed the synthesis of O-pivaloyl hydroxylamine triflic acid, where Boc-protected hydroxylamine reacts with PivCl in dichloromethane (DCM) with triethylamine (Et3N) as a base (Scheme 2).

Optimization :

-

Solvent : Anhydrous DCM or acetonitrile minimizes hydrolysis.

-

Temperature : Reactions proceed at 0°C to room temperature to avoid side reactions.

-

Stoichiometry : 1.0 equiv of PivCl ensures complete protection without over-acylation.

For the target molecule, sequential pivaloylation of the THF core’s hydroxyl groups would require orthogonal protection (e.g., using temporary silyl or benzyl groups) to avoid indiscriminate esterification.

Installation of the Triflate Group

The triflate moiety is introduced via nucleophilic substitution of a mesylate intermediate. Tian et al. reported mesylation of hydroxy-THF derivatives using methanesulfonyl chloride (MsCl), followed by displacement with thiol acetates. Adapting this, the terminal hydroxyl group on the ethyl sidechain is mesylated and substituted with triflic acid (Scheme 3).

Procedure :

-

Mesylation : Treat the alcohol with MsCl and Et3N in DCM at 0°C.

-

Triflate Substitution : React the mesylate with silver triflate (AgOTf) or triflic anhydride (Tf2O) in dichloroethane (DCE) at reflux.

Key Consideration : Triflates are moisture-sensitive; reactions must be conducted under anhydrous conditions with rigorous exclusion of water.

Integrated Synthetic Route

Combining these steps, a plausible route is:

-

THF Core Synthesis : Use Sharpless AD on a diene precursor to generate a cis-diol, followed by Mitsunobu inversion and cyclization.

-

Protection : Mask hydroxyl groups with tert-butyldimethylsilyl (TBS) groups, then selectively deprotect and pivaloylate each position.

-

Triflate Installation : Mesylate the terminal hydroxyl, then substitute with AgOTf.

Analytical Data :

Q & A

Basic: What synthetic strategies ensure stereochemical integrity during the preparation of this compound?

Methodological Answer:

The compound’s stereochemical complexity (four stereocenters) necessitates precise control during synthesis. Key steps include:

- Chiral Pool Utilization : Use enantiomerically pure tetrahydrofuran precursors to establish the (2S,3R,4S,5R) backbone, as seen in similar sugar-derived frameworks .

- Protection/Deprotection : Sequential pivaloyl (2,2-dimethylpropanoate) and triflyl group installation requires orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to avoid side reactions .

- Asymmetric Catalysis : For introducing the (R)-configured ethyl group, chiral ligands or enzymes can enforce stereoselectivity in nucleophilic substitutions .

Validation : Monitor intermediates via NMR (for triflyl groups) and chiral HPLC to confirm enantiopurity .

Advanced: How can conflicting stability data in aqueous vs. nonpolar solvents be resolved?

Methodological Answer:

Contradictions arise from the compound’s mixed ester/triflyl functionalities:

- Hydrolytic Sensitivity : The triflyl group () is prone to hydrolysis in aqueous media, while pivaloyl esters resist cleavage. Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to track degradation products .

- Solvent Polarity Effects : In nonpolar solvents (e.g., toluene), the compound may aggregate, altering reactivity. Conduct dynamic light scattering (DLS) to assess colloidal behavior .

Mitigation : Optimize storage conditions (anhydrous, inert atmosphere) and consider lyophilization for long-term stability .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry and esterification. NMR quantifies triflyl group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects trace impurities (e.g., desulfonated byproducts) .

- X-ray Crystallography : Resolves absolute configuration, though challenges include crystal growth due to ester flexibility .

Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Model the triflyl group’s leaving-group ability using Gibbs free energy barriers for substitution reactions. Compare with experimental kinetics (e.g., in DMSO/water) .

- Molecular Dynamics (MD) : Simulate solvation effects on ester stability; polar solvents may stabilize transition states for hydrolysis .

Experimental Correlation : Validate predictions via stopped-flow spectroscopy or -labeling studies .

Basic: What are the safety protocols for handling this compound’s triflyl group?

Methodological Answer:

- Hazard Mitigation : The triflyl group is a strong electrophile and potential irritant. Use fume hoods, nitrile gloves, and eye protection. Refer to SDS guidelines for sulfonate esters .

- Spill Management : Neutralize triflyl-containing spills with sodium bicarbonate before disposal .

Advanced: How to design in vivo studies to assess metabolic activation of the pivaloyl esters?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled pivaloyl groups to track cleavage in animal models. Use autoradiography or LC-MS/MS for metabolite profiling .

- Enzyme Inhibition : Co-administer esterase inhibitors (e.g., bis-nitrophenyl phosphate) to identify enzymatic vs. non-enzymatic hydrolysis pathways .

Basic: What chromatographic methods optimize purification of this lipophilic compound?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (70–95% ACN) to resolve ester derivatives. Add 0.1% formic acid to improve peak symmetry .

- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for bulk purification. Monitor fractions via TLC (UV254) .

Advanced: How to resolve discrepancies in biological activity assays caused by batch-to-batch variability?

Methodological Answer:

- Impurity Profiling : Use LC-HRMS to identify trace contaminants (e.g., residual catalysts or oxidized byproducts) impacting bioactivity .

- Dose-Response Redundancy : Run parallel assays with independent synthetic batches to distinguish compound-specific effects from artifacts .

Basic: What are the key considerations for storing this compound long-term?

Methodological Answer:

- Moisture Control : Store under argon at −20°C in amber vials with molecular sieves to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV exposure, as triflyl groups may undergo photolytic cleavage .

Advanced: How can this compound serve as a prodrug for targeted delivery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.